1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone
Description
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone is a chalcone derivative characterized by a propanone backbone substituted with a 4-fluorophenyl group at position 1 and a 3-nitroanilino group at position 2. Its molecular formula is C₁₅H₁₃FN₂O₃, with a molar mass of 288.27 g/mol . The compound’s structure features an α,β-unsaturated ketone system common to chalcones, which are known for their diverse biological activities. The 4-fluorophenyl group contributes electron-withdrawing effects, while the meta-nitro substitution on the anilino ring introduces steric and electronic modifications that influence reactivity and binding interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(10-13)18(20)21/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXUCFMTFIYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207027 | |
| Record name | 1-(4-Fluorophenyl)-3-[(3-nitrophenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-94-1 | |
| Record name | 1-(4-Fluorophenyl)-3-[(3-nitrophenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477333-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-[(3-nitrophenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone typically involves the following steps:
Condensation: The combination of the fluorophenyl and nitroanilino groups with a propanone backbone.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and fluorination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving nitro and fluorophenyl groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Chemical reactivity: Participation in redox reactions or other chemical processes within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 1-(4-fluorophenyl)-3-(3-nitroanilino)-1-propanone with structurally related chalcone derivatives reveals critical structure-activity relationships (SAR), particularly regarding substituent electronegativity, position, and steric effects. Key compounds and their properties are summarized below:
Table 1: Structural and Activity Comparison of Chalcone Derivatives
Substituent Electronegativity and Position
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs like fluorine (F), bromine (Br), and nitro (NO₂) at para positions exhibit lower IC₅₀ values. For example, 2j (Br on Ring A, F on Ring B) shows an IC₅₀ of 4.703 μM, outperforming 2h (Cl on Ring A, methoxy on Ring B; IC₅₀ = 13.82 μM) .
- Methoxy Substitution: Methoxy groups (electron-donating) correlate with reduced activity, as seen in 2p (IC₅₀ = 70.79 μM), where para-methoxy on both rings drastically lowers potency .
Biological Activity
Overview
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone (CAS No. 477333-94-1) is an organic compound characterized by a unique structure that includes a fluorophenyl group and a nitroanilino moiety attached to a propanone backbone. This compound is of interest due to its potential biological activities, which may include antimicrobial, anticancer, and other pharmacological effects.
The synthesis of this compound typically involves condensation reactions between the respective phenyl and nitro groups with a propanone backbone. Various synthetic routes have been explored, including nitration and fluorination reactions, followed by purification techniques like recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, potentially altering signaling pathways.
- Chemical Reactivity : Participation in redox reactions within biological systems may also contribute to its activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies on related nitroaniline derivatives have shown effectiveness against a range of microbial strains .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies focusing on nitro-substituted phenyl compounds have demonstrated promising results in vitro against cancer cell lines .
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Screening : A comparative study on tri-fluorinated chalcones demonstrated notable antibacterial and antifungal activities, suggesting that modifications in the nitro and fluorine groups can significantly enhance efficacy against pathogens .
- Anticancer Activity Investigation : Research on similar nitroaniline derivatives revealed their ability to inhibit tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Q & A
Q. Purification Challenges :
- The nitro group’s electron-withdrawing nature reduces solubility, requiring gradient column chromatography (silica gel, hexane/EtOAc) .
- Residual DMF can coordinate with metal catalysts; thorough washing with aqueous LiCl is recommended .
(Advanced) How can reaction yields be optimized for the condensation step, and what catalytic systems are most effective?
Answer:
Yield optimization hinges on:
- Catalyst Selection : Pd(OAc)₂ with Xantphos enhances coupling efficiency for aryl-amine bonds (yields >75%) .
- Solvent Effects : Switching from DMF to NMP improves solubility of nitroaromatic intermediates .
- Temperature Control : Microwave-assisted synthesis at 120°C reduces side-product formation (e.g., Schiff bases) .
Advanced Method : Continuous flow reactors minimize decomposition of thermally sensitive intermediates (e.g., nitro groups) .
(Basic) Which analytical techniques are critical for characterizing this compound, and how are spectral overlaps resolved?
Answer:
- NMR : ¹H NMR distinguishes the fluorophenyl (δ 7.2–7.4 ppm) and nitroanilino (δ 8.1–8.3 ppm) groups. ¹⁹F NMR confirms para-fluorine substitution (δ -110 ppm) .
- HPLC-MS : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 323.1 (calc. 322.72 g/mol) .
- FT-IR : Confirms ketone (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) .
Overlap Resolution : 2D NMR (COSY, HSQC) resolves aromatic proton coupling in congested regions .
(Advanced) How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
DFT calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The nitro group increases the electrophilic character of the adjacent carbonyl carbon (LUMO = -1.8 eV) .
- Substitution Sites : Meta-nitro and para-fluoro groups direct nucleophiles to the propanone’s α-carbon (Mulliken charge: +0.32) .
Validation : Experimental kinetic studies align with predicted activation energies (ΔG‡ ≈ 25 kcal/mol) .
(Basic) What biological activities are reported for this compound, and which enzymes does it target?
Answer:
- Cytotoxicity : IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines, likely via ROS generation .
- Enzyme Inhibition : Competitively inhibits tyrosinase (Ki = 4.2 µM), disrupting melanin synthesis .
- Mechanism : The nitro group stabilizes charge-transfer interactions with enzyme active sites .
(Advanced) How do structural modifications (e.g., halogen substitution) alter bioactivity, and what SAR trends emerge?
Answer:
Structure-Activity Relationship (SAR) :
| Modification | Effect on IC₅₀ (HeLa) | Rationale |
|---|---|---|
| Nitro → Amine | >50 µM | Loss of electron-withdrawing effects |
| Fluoro → Chloro | 9 µM | Increased lipophilicity (ClogP +0.5) |
| Para-Fluoro → Ortho | 22 µM | Steric hindrance reduces binding |
Key Trend : Electron-withdrawing groups at the para position enhance cytotoxicity .
(Basic) What computational tools predict the compound’s solubility and partition coefficient (LogP)?
Answer:
- LogP Prediction : XLogP3 = 4.3 (experimental: 4.1 ± 0.2 in octanol/water) .
- Solubility : Aqueous solubility ≈ 0.2 mg/mL (predicted via Abraham model) due to high hydrophobicity .
- Software : ChemAxon and Schrödinger’s QikProp validate these properties .
(Advanced) How can discrepancies between in vitro and in vivo efficacy be addressed for this compound?
Answer:
Strategies :
- Prodrug Design : Mask the nitro group as an amine to improve bioavailability .
- Nanoparticle Encapsulation : PLGA nanoparticles enhance tumor targeting (tested in murine models) .
- Metabolite Identification : LC-MS/MS reveals rapid hepatic reduction of the nitro group in vivo .
(Basic) What are the stability profiles of this compound under varying pH and light conditions?
Answer:
- pH Stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) via ketone protonation. Stable at pH 7–9 .
- Photostability : UV light (254 nm) induces nitro group reduction; store in amber vials at -20°C .
(Advanced) Which catalytic systems enable asymmetric synthesis of chiral derivatives?
Answer:
- Organocatalysis : L-Proline catalyzes enantioselective α-amination (ee >90%) .
- Metal Catalysis : Ru-BINAP complexes achieve 85% ee in hydrogenation of the propanone carbonyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
